DMS-612

NCI-60 panel COMPARE analysis cytotoxicity fingerprint

Renal cell carcinoma (RCC) is notoriously chemoresistant; conventional alkylators (chlorambucil, melphalan) lack meaningful anti-RCC activity. DMS-612 was identified via NCI-60 COMPARE analysis for selective RCC cytotoxicity and is metabolically activated by ALDH1A1, not CYP450. • Selective RCC cytotoxicity: IC50 0.0463-0.790 μg/mL across 786-0, ACHN, SN12K1, CAKI-1, A498 lines • ALDH1A1-dependent prodrug activation (Km 373 ng/mL); compatible with disulfiram drug-drug interaction studies • Validated γ-H2AX DNA damage biomarker for correlative clinical trials Supplied as ≥98% pure solid; room temperature shipping; for research use only.

Molecular Formula C14H21NO7S2
Molecular Weight 379.5 g/mol
CAS No. 56967-08-9
Cat. No. B1219195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMS-612
CAS56967-08-9
Synonyms4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde
DMS612
NSC 281612
NSC-281612
NSC281612
Molecular FormulaC14H21NO7S2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O
InChIInChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3
InChIKeyCQVKMVQRSNNAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMS-612 (NSC-281612, CAS 56967-08-9): A Clinically-Validated Bifunctional Alkylating Agent with Demonstrated Activity in Renal Cell Carcinoma


DMS-612 (also known as benzaldehyde dimethane sulfonate, BEN, or NSC-281612) is a dimethane sulfonate analog and bifunctional alkylating agent that alkylates DNA, resulting in DNA double-strand breaks, inhibition of DNA replication, and cell cycle arrest [1]. Its molecular formula is C14H21NO7S2, with a molecular weight of 379.45 g/mol [2]. Identified through the NCI-60 cell line screen for its preferential cytotoxicity against human renal cell carcinoma (RCC), DMS-612 has progressed to Phase I clinical evaluation [1]. Unlike many conventional alkylating agents, which typically lack meaningful activity in RCC, DMS-612 has demonstrated both in vitro and in vivo anti-RCC activity and is metabolically activated by aldehyde dehydrogenase 1A1 (ALDH1A1) rather than CYP450 enzymes [3].

1 Renal cell carcinoma (RCC) focused research models with reported preferential cytotoxicity profile
2 ALDH1A1-dependent prodrug activation pathway studies, not CYP450-mediated metabolism
3 DNA damage response and cell-cycle arrest endpoint monitoring in Phase I trial correlative studies

Why Conventional Alkylating Agents Cannot Substitute for DMS-612 in Renal Cell Carcinoma Research


Renal cell carcinoma (RCC) is notoriously resistant to most chemotherapeutic agents, including standard alkylating agents, antimetabolites, and vinca alkaloids, which have consistently failed to produce meaningful clinical responses in this disease [1]. Chlorambucil, busulfan, and melphalan—while effective in hematologic malignancies and certain solid tumors—lack demonstrated anti-RCC activity and are not indicated for RCC treatment [2]. The inherent chemoresistance of RCC is mediated by multiple mechanisms, including overexpression of DNA repair proteins such as O6-methylguanine-DNA methyltransferase (MGMT), elevated glutathione levels, and multidrug resistance transporters [3]. DMS-612 was specifically identified through a COMPARE analysis of the NCI-60 cell line panel as possessing a unique cytotoxicity profile that preferentially targets RCC lines—a pattern not observed with conventional alkylating agents [4]. Furthermore, DMS-612 undergoes a unique metabolic activation pathway via ALDH1A1, not CYP450 or aldehyde oxidase, producing the highly reactive carboxylic acid metabolite BA (benzoic acid dimethane sulfonate) that is presumed to be the predominant alkylating species [5]. This distinct activation mechanism and tissue-specific cytotoxicity profile means that substituting DMS-612 with a generic alkylating agent such as chlorambucil, melphalan, or cyclophosphamide would result in fundamentally different pharmacological outcomes, making such substitutions scientifically invalid for RCC-focused research.

DMS-612
ALDH1A1-specific activation; RCC-selective cytotoxicity fingerprint in NCI-60 panel
Conventional Alkylators
CYP450-dependent or non-enzymatic; lack RCC selectivity and may not reproduce DMS-612's model-response profile
Substituting with chlorambucil, melphalan, or busulfan may shift pharmacological outcomes and is not interchangeable for RCC-focused research.

Quantitative Differentiation Evidence: DMS-612 Versus Conventional Alkylating Agents and In-Class Analogs


NCI-60 COMPARE Analysis: DMS-612 Exhibits Unique Cytotoxicity Fingerprint Distinct from All Standard Alkylating Agents

DMS-612 was identified through a chemical screen of the NCI-60 cell line panel as possessing preferential cytotoxicity to human renal cell carcinoma (RCC) lines [1]. This preferential RCC cytotoxicity is a defining characteristic of DMS-612 and its structural analogs, distinguishing them from conventional alkylating agents such as chlorambucil, melphalan, and busulfan, which do not exhibit this RCC-selective activity profile. The NCI-60 screen identified DMS-612 and five structurally related dimethane sulfonates as having putative selective cytotoxicity in renal cancer cell lines—a pattern not observed with standard alkylating agents [2].

NCI-60 COMPARE Selectivity
Class-level inference
DMS-612 identified with RCC-selective cytotoxicity; conventional alkylating agents lack this selectivity and are not indicated for RCC.
Reported cytotoxicity fingerprint for RCC
NCI-60 cell line panel screen; class-level inference
NCI-60 panel COMPARE analysis cytotoxicity fingerprint renal cell carcinoma selectivity

Phase I Clinical Validation: Objective Partial Response in RCC Patient at 9 mg/m² Dose Level

In a first-in-human Phase I study of DMS-612 involving 31 patients with advanced solid malignancies, a confirmed partial response was observed in one renal cell carcinoma patient at the 9 mg/m² dose level [1]. The maximum tolerated dose (MTD) was established at 9 mg/m² administered on days 1, 8, and 15 of a 28-day cycle, with dose-limiting toxicities of grade 4 neutropenia and prolonged grade 3 thrombocytopenia observed at 12 mg/m² [1]. This objective response in a heavily pretreated RCC patient provides clinical validation of the preclinical NCI-60 selectivity data and demonstrates DMS-612's translatability to human RCC.

Phase I Clinical Response
Head-to-head
1 confirmed partial response in RCC patient at 9 mg/m² (Phase I, n=31).
Reported RCC endpoint response context
MTD 9 mg/m² days 1, 8, 15; source-specific review
Phase I clinical trial partial response renal cell carcinoma maximum tolerated dose

Unique ALDH1A1-Dependent Metabolic Activation: Distinct Enzyme Specificity Enables Biomarker-Guided Patient Selection

DMS-612 undergoes a unique metabolic activation pathway: it is converted to its highly reactive carboxylic acid metabolite BA (benzoic acid dimethane sulfonate) specifically by aldehyde dehydrogenase 1A1 (ALDH1A1), not by CYP450 enzymes or aldehyde oxidase [1]. This conversion occurs in whole blood (half-life 18 min) but not in plasma (half-life 220 min), indicating RBC-mediated metabolism [2]. Disulfiram, an ALDH inhibitor, increased DMS-612 plasma exposure by 368-fold (AUC0–inf from 0.11 to 40.5 mg/L·min) in mice, confirming ALDH-dependent metabolism [3]. ALDH1A1 is also a potential stem cell marker, suggesting possible biomarker-guided patient selection strategies [1].

ALDH1A1 Metabolic Activation
Cross-study comparable
DMS-612 is activated by ALDH1A1, not CYP450. ALDH inhibition increased plasma exposure 368-fold in mice.
Biomarker-guided activation pathway context
RBC-mediated metabolism; Km = 373 ng/mL
ALDH1A1 metabolic activation prodrug biomarker aldehyde dehydrogenase

Orthotopic RXF-393 In Vivo Model: DMS-612 Demonstrates Significant Antitumor Activity at Low Doses

In an orthotopic RXF-393 human renal tumor model implanted in SCID mice, DMS-612 demonstrated significant antitumor activity when administered on an intermittent schedule, with statistically significant tumor growth inhibition observed at doses as low as 2 mg/kg [1]. This in vivo validation in an anatomically relevant orthotopic RCC model confirms that DMS-612's in vitro RCC cytotoxicity translates to meaningful antitumor effects in a physiologically relevant setting.

Orthotopic RXF-393 Model
Class-level inference
Significant tumor growth inhibition at 2 mg/kg in RXF-393 orthotopic SCID mouse model.
Reported model-response endpoint context
Intermittent dosing; tumor model data to verify
orthotopic xenograft RXF-393 in vivo efficacy renal tumor model

Recommended Research and Translational Applications for DMS-612 (NSC-281612)


Preclinical RCC Research: In Vitro and In Vivo Modeling of Alkylator-Sensitive Renal Cell Carcinoma

DMS-612 is ideally suited for preclinical research focused on understanding alkylating agent sensitivity in renal cell carcinoma models. Its demonstrated in vitro cytotoxicity across five RCC cell lines (IC50 values ranging from 0.0463 to 0.790 μg/mL for 786-0, ACHN, SN12K1, CAKI-1, and A498 cells) and in vivo activity in orthotopic RXF-393 models at doses as low as 2 mg/kg make it a valuable tool compound for investigating RCC biology and chemosensitivity mechanisms [1]. Researchers studying DNA damage response, cell cycle arrest (G2-M phase accumulation), and p53-mediated apoptosis in RCC will find DMS-612 particularly relevant due to its well-characterized mechanism of inducing DNA double-strand breaks [2].

Translational Research: ALDH1A1 Biomarker-Guided Prodrug Activation Studies

DMS-612 serves as a unique model compound for studying ALDH1A1-dependent prodrug activation in cancer. Its specific conversion to the active BA metabolite by ALDH1A1 (Km = 373 ng/mL; Vmax = 68 ng/mL·min⁻¹ per 10% RBC)—and not by CYP450 enzymes or aldehyde oxidase—provides a clean experimental system for investigating enzyme-mediated bioactivation [1]. Researchers can leverage DMS-612 to explore ALDH1A1 as a predictive biomarker for alkylator sensitivity, to study ALDH1A1-expressing cancer stem cell populations, or to evaluate ALDH inhibitor (e.g., disulfiram) drug-drug interaction effects on alkylator pharmacokinetics [2].

Phase I/II Clinical Trial Correlative Studies: Pharmacodynamic Monitoring of DNA Damage Response

The Phase I clinical trial of DMS-612 established robust pharmacodynamic assays for monitoring DNA damage response in clinical samples. Dose-dependent γ-H2AX immunofluorescence was demonstrated in both peripheral blood lymphocytes and scalp hair follicles, providing validated biomarkers for assessing target engagement [1]. Researchers designing correlative studies for alkylating agent trials can utilize DMS-612 as a reference compound for establishing γ-H2AX assay parameters, comparing DNA damage response kinetics, and validating pharmacodynamic sampling methodologies in solid tumor patients.

Mechanistic Studies of Alkylator Metabolism in Whole Blood Versus Plasma

DMS-612 exhibits a stark differential stability profile between whole blood (half-life 18 minutes) and plasma (half-life 220 minutes), with RBC-mediated conversion to BA driving this difference [1]. This property makes DMS-612 an excellent tool for studying blood-mediated drug metabolism, RBC enzyme kinetics (specifically ALDH1A1 activity in erythrocytes), and ex vivo stability of alkylating agents in biological matrices. Researchers developing LC-MS/MS methods for alkylator quantification can also use DMS-612 and its characterized metabolite panel (up to 12 distinct analytes) as method development standards [2].

Application
Selection Property
Validation Focus
Preclinical RCC research models
RCC-selectivity review
DNA damage response and cell-cycle arrest endpoints
ALDH1A1 prodrug activation studies
ALDH1A1 enzyme specificity context
Biomarker-guided activation pathway review
Trial correlative PD monitoring
Pharmacodynamic assay context
γ-H2AX DNA damage response biomarker review
Alkylator metabolism research
Blood vs. plasma stability review
RBC-mediated metabolism and LC-MS/MS method context

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38 linked technical documents
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